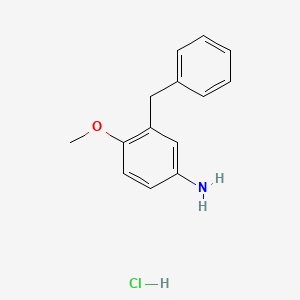

![molecular formula C14H13ClO5 B3011310 [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 843620-87-1](/img/structure/B3011310.png)

[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid is not directly mentioned in the provided papers. However, the papers do discuss compounds with similar structures and properties, which can provide insights into the analysis of the compound . For instance, paper discusses a novel saluretic-uricosuric agent with a somewhat similar structure, indicating the potential biological activity of the compound of interest. Paper describes the synthesis and properties of a related chromene compound, which could suggest methods for synthesizing and analyzing the compound . Paper details a high-performance liquid chromatographic method for determining a structurally related compound in biological fluids, which could be adapted for the compound of interest. Lastly, paper presents the synthesis and characterization of a benzothiazolyl acetic acid derivative, providing additional context for the molecular structure analysis of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as those described in papers and , typically involves multi-step organic reactions that may include the formation of chromene or benzothiazole rings, halogenation, and acylation. The synthesis of [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid would likely follow a similar pathway, starting with the appropriate precursors and employing techniques such as nucleophilic substitution, esterification, and perhaps a final hydrolysis step to introduce the acetic acid moiety.

Molecular Structure Analysis

The molecular structure of chromene derivatives, as mentioned in paper , can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule, including bond lengths, angles, and the overall three-dimensional conformation. For [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid, similar analytical techniques would be employed to determine its precise molecular structure.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and oxidation-reduction processes. The presence of the acetic acid moiety in [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid could also allow for reactions typical of carboxylic acids, such as esterification and amidation. The specific reactivity would depend on the substituents present on the chromene ring and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. For example, the presence of halogen atoms and the acetic acid group in the compound of interest would affect its polarity, solubility in various solvents, and its ability to form hydrogen bonds. Analytical techniques such as GLC, as described in paper , and HPLC, as in paper , could be used to study these properties and to quantify the compound in biological samples.

Scientific Research Applications

Synthesis of Derivatives : A key application involves the synthesis of various derivatives from the base compound. For instance, Čačić et al. (2009) describe the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which are screened for antibacterial activity (Čačić et al., 2009).

Antimicrobial Activities : Many studies focus on the antimicrobial properties of derivatives. Patel et al. (2010) synthesized acridine derivatives from 2-oxo-2H-(substituted chromen)-4-yl acetic acid, showing notable antimicrobial and anticancer activities (Patel et al., 2010).

Antineoplastic Activity : Research by Gašparová et al. (2013) on 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen derivatives demonstrated promising antineoplastic activities, suggesting their potential in cancer treatment (Gašparová et al., 2013).

Antioxidant Activity : Kadhum et al. (2011) assessed the antioxidant activity of newly synthesized coumarin derivatives, comparing them with ascorbic acid and finding significant results (Kadhum et al., 2011).

Photodynamic Applications : Wondraczek et al. (2012) developed photoactive cellulose derivatives by esterifying cellulose with [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, creating water-soluble photochemically active polyelectrolytes (Wondraczek et al., 2012).

GPCR Antagonists : Schoeder et al. (2019) synthesized a series of chromen-4-one-2-carboxylic acid derivatives as (ant)agonists for GPR55, a G protein-coupled receptor, showing a spectrum of efficacies ranging from partial agonists to antagonists (Schoeder et al., 2019).

Safety and Hazards

properties

IUPAC Name |

2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5/c1-2-3-8-4-14(18)20-11-6-12(19-7-13(16)17)10(15)5-9(8)11/h4-6H,2-3,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLWLYZPCBDGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-5-((1-hydroxybutan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011228.png)

![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)

![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B3011246.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011247.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3011250.png)